molecular formula C13H20N2O4S2 B2654814 N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide CAS No. 1206988-09-1

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide

Cat. No.: B2654814
CAS No.: 1206988-09-1
M. Wt: 332.43
InChI Key: AWJODIUDXRASJE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide typically involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) in the presence of triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired indole-sulfonamide derivative in moderate to good yields.

Industrial Production Methods

Industrial production of indole-sulfonamide derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and development .

Scientific Research Applications

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression. This binding can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(indolin-1-ylsulfonyl)ethyl)propane-2-sulfonamide stands out due to its unique combination of indole and sulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11(2)21(18,19)14-8-10-20(16,17)15-9-7-12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJODIUDXRASJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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